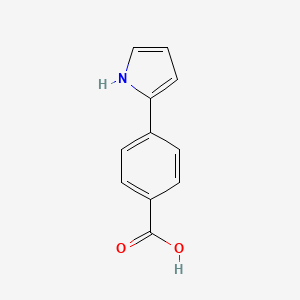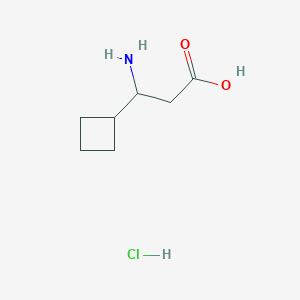
4-Bromo-1-pentyl-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-pentyl-2-propylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the fourth position, a pentyl group at the first position, and a propyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-pentyl-2-propylbenzene typically involves a multi-step process starting from benzene. The key steps include:
Bromination: Introduction of the bromine atom at the desired position using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Introduction of the pentyl and propyl groups using alkyl halides (e.g., pentyl chloride and propyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-pentyl-2-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: Alkyl chlorides/AlCl3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogen-substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-1-pentyl-2-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-pentyl-2-propylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and alkyl groups influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.
Comparaison Avec Des Composés Similaires
4-Bromo-1-pentyl-2-propylbenzene can be compared with other similar compounds such as:
- 4-Bromo-1-methyl-2-propylbenzene
- 4-Bromo-1-ethyl-2-propylbenzene
- 4-Bromo-1-butyl-2-propylbenzene
These compounds share similar structural features but differ in the length and nature of the alkyl substituents. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C14H21Br |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
4-bromo-1-pentyl-2-propylbenzene |
InChI |
InChI=1S/C14H21Br/c1-3-5-6-8-12-9-10-14(15)11-13(12)7-4-2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
RYDZJBXVBYFBMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=C(C=C1)Br)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)

carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
